Journal Name:Journal of Hydrology
Journal ISSN:0022-1694
IF:6.708
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/503343/description#description
Year of Origin:1963
Publisher:Elsevier
Number of Articles Per Year:879
Publishing Cycle:Semimonthly
OA or Not:Not
Clever colour co-ordination
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-06-01 , DOI: 10.1002/fsat.3702_7.x
Andrew Kendrick outlines the importance of understanding natural colours’ stability when considering processes and formulation of complex foods. When we go to the supermarket and scan labels for additives, especially colourants, we might read words such as ‘no artificial colouring’ or ‘free-from artificial colours’. When there is a need to use a colour for foods and avoiding artificial ones, the use of ‘colouring foods’ looks like a popular choice. These are ingredients that can still deliver colour and fall outside of additive regulations. Some of the natural colourants that are particularly popular are: safflower colour, a vibrant clear yellow pigment and, in ice-creams, the blue pigment spirulina. Something like paprika, the orange colour, the vibrant lemon yellow colour curcumin, and beetroot, depending on how the raw material is used and processed, could effectively be E-number-free colours. These, in fact, are not considered additives but only ‘colouring foods’. Colouring foods are generally weaker, with fewer shade options and more restrictions on sub-ingredients. At present, there are no direct threats coming from European authorities regarding the colouring of foods, but they could face a great deal of pressure in the future. Looking at studies on colours and, in particular, on aspects such as why people like colour and the origin of colour perception in food, it is possible to observe that the preference for colours in humans is effectively inversely proportional to how food decomposes and decays, as we are inherently conditioned to like foods that are going to be healthy for us and to stay away from the ones that could harm us. This makes it clear to us that designing the perfect colour for a specific food matrix is key for the perception of the quality of that food from a consumer. Therefore, if a client is working on a specific food matrix and looking for specific colours, how can the colour chemist describe the different colour shades to the client? A strategy would be to approach this as if we had to describe the colour to a blind person. We would start thinking about the emotion behind the colour because that's what we will try to convey with the colours regarding the consumer's perception. Using the colour orange as an example: this colour is usually described as a refreshing sweet tropical one that reminds people of the sun. Many orange foods need the sun to grow, so the communication of colour will enable the company to deliver something very impactful to the final customer.
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Packaging solutions inspired by nature
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-06-01 , DOI: 10.1002/fsat.3702_5.x
A team of researchers from Notpla explain the technology behind sustainable packaging for a plastic-free future.
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Talking about food sustainability
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI: 10.1002/fsat.3604_6.x
Joanna Trewern of WWF discusses strategies for creating a food environment that enables effective communication of messages about more sustainable dietary choices to consumers. Meeting the triple challenge of feeding a growing global population, addressing climate change and restoring nature will require rapid food systems transformation. Vital to transforming our food systems will be our ability to reform food production, adopting regenerative agricultural practices worldwide to reduce food loss and waste across the supply chain. We will need to transition to nutritious, sustainable diets by rebalancing our protein consumption towards plant-based options and minimising consumption of ‘empty calories’. Eating more plant based food can reduce people's impact on the environment
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Reporting food service emissions
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI: 10.1002/fsat.3604_12.x
Laura Kirwan and Jocelyn Doyle of Nutritics describe technological innovations for nutrition analysis and menu management systems to deliver a sustainable hospitality and food service (HaFS) sector.
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Smartly Packaged
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI: 10.1002/fsat.3701_4.x
Suzanne van der Maarel and Franziska Böhm, Food retail Co- Leads at Kickstart Innovation explain how innovation platforms can help foster startups’ new solutions and ideas as well as create partnerships and cooperations with the aim of driving deep- tech innovations. To conquer humanity's greatest challenge such as climate change, one of the strategies are to cut greenhouse gas emissions to net zero. Thus, sustainable concepts and solutions are becoming increasingly crucial. The food system alone is responsible for around one third of the world's greenhouse gas emissions[1] The production, processing and distribution of food cannot be considered in isolation from our environment. Unfortunately, the Industrial or ‘conventional’ way of producing food leads to widespread environmental degradation, The cultivation of monocultures require the use of fertilizers and pesticides, which flow into the soil and waterways. Factory farming produces large amounts of animal waste that contaminate soil, water and air Ultimately, these food production methods use up important resources without restoring any of them. The negative impact of the production and consumption of food towards global climate change creates even further, challenges for the food system. For example, environmental catastrophes such a drought, floods, extreme heat and cold are already affecting food harvests. To combat this new developments in sustainable agriculture are based on regenerative methods and practices based on a holistic ecosystem approach. These invest in the natural environment instead of exploiting it, and ensure healthy soils, clean water systems and greater biodiversity. The sustainable approach also reduces emissions from industrial agriculture, strengthens ecological resilience and adapts both food production and land to climate change. A shift is also required in the industrial sector, particularly regarding food distribution. Supply chains, storage, and packaging, have to become more sustainable. Companies know the urgency for transformation and focus on new and innovative ideas. Young companies and start –ups, in particular, are dedicated to creating change. But how do these innovative ideas and solutions get into companies and the retail sector?
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Surveying citizens on food safety
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI: 10.1002/fsat.3604_7.x
Barbara Gallani of EFSA considers the relationship between education and citizens’ perceptions, behaviour and engagement with food safety issues. She describes findings from a large-scale survey of citizens on food safety in the EU. Food safety plays into decisions citizens make regarding the food they purchase and eat. The recent 2022 Eurobarometer on food safety1 indicates that close to half of Europeans consider food safety important when purchasing food. This large-scale citizen survey provides data from close to 27,000 citizens across the 27 EU Member States. The European Food Safety Authority (EFSA) started conducting this kind of survey back in 2005, when it commissioned a Eurobarometer survey on food-related risks jointly with the Directorate-General for Health and Food Safety (DG SANTE). Large-scale citizen surveys like this one allow EFSA and national authorities across the EU to understand which food safety topics people are most aware of or concerned about. Through these surveys, EFSA is able to gather evidence about society which helps it to increase the value it provides to EU citizens – for example, communicating in a way that is targeted and/or aligned with citizens’ needs. This is essential since it is not effective to cater for the general public as a unique target group. Different groups in society see and react to risks differently and this presents a challenge for risk communication in the area of public health or food safety2, 3. This article presents several findings from the recent Eurobarometer in areas such as food safety awareness, concerns, use of information sources and behaviour in response to a food poisoning incident, among others. Taking education as an example, it also illustrates how differences are at times observed among subgroups.
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A good food nation
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-09-01 , DOI: 10.1002/fsat.3603_9.x
Julia Mitchell explains the rationale behind the new SEFARI 5-year research programme and outlines the challenges that need to be addressed to improve food and drink in Scotland. Scottish Environment, Food and Agriculture Research Institutions (SEFARI) work collectively to answer global societal issues and challenges regarding our food, agriculture, environment and health, where solutions and impact need to be delivered at the national and local level. From within this collective, expertise is drawn from five of the SEFARI research institutes: Biomathematics & Statistics Scotland (BioSS), the James Hutton Institute, Moredun Institute, Rowett Institute and Scotland's Rural College (SRUC) to deliver the Strategic Research Programme funded by the Scottish Government. The new five year programme started in April 2022 with one focus being the improvement of Scottish food and drink. Projects were co-constructed with Scottish Government policy teams and agencies including Food Standards Scotland, Scotland Food and Drink and Food and Drink Federation Scotland. This programme is informed by and aims to address questions relating to strategic policy and has relevance to end-users. In 2014, the Scottish Government published the national food and drink policy Becoming a Good Food Nation, setting out the vision that by 2025, Scotland will be ‘a Good Food Nation, where people from every walk of life take pride and pleasure in, and benefit from, the food they produce, buy, cook, serve and eat each day.’ The Scottish Government's Good Food Nation Bill is expected to bring clear opportunities for consumers in terms of enhanced access to healthy nutritious food that is environmentally sound and in line with the revised 2016 Scottish Dietary Goals, which were designed and recommended by Food Standards Scotland to underpin diet and health policy in Scotland. The goals indicate the extent of the dietary change needed to reduce the burden of obesity and diet-related disease in Scotland. The Bill is also aligned with Food Standards Scotland Strategy for 2021-2026 and the 2018 A healthier future: Scotland's diet and healthy weight delivery plan, published by the Scottish Government's Community Health and Social Care Directorate, which sets out how the Scottish Government will work with partners in the public and private sector to help people make healthier choices about food. The Scotland Food & Drink Partnership's shared vision for 2030 is that our farming, fishing, food and drink sector will become Scotland's most valuable industry, doubling in value to £30bn, and becoming recognised as a model of collaboration and a world leader in responsible and profitable growth. To aid the delivery of the bold visions and ambitions outlined above, several important challenges need to be addressed to facilitate the improvement of food and drink in Scotland. Research will play a key role in helping to achieve this goal. Further knowledge and tools are needed to identify how best to develop economically profitable and sustainable Scottish food and drink supply chains that allow the growth of market value and capture of development opportunities while reducing the environmental footprint of agricultural and manufacturing processes. It will also be necessary to identify effective approaches to facilitate long-term behaviour changes towards heathy, sustainable and affordable food choices.
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Editorial and News
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-06-01 , DOI: 10.1002/fsat.3702_2.x
EDITORIAL As the global population expands, ensuring food security and sustainability has become increasingly challenging. This has led to the development of novel strategies and technologies, therefore, revolutionizing various aspects of the food industry. In this June issue, we delve into the realm of innovations in food manufacturing. We explore topics around vertical farming, novel technologies and the fundamental aspects of innovation in the food industry, among other insightful topics. In the face of limited arable land and the environmental impact of traditional agriculture, vertical farming has emerged as a promising solution. We look at this novel strategy considering both its advantages and limitations. On the other hand, research in material sciences is giving us sustainable strategies for packaging production. Packaging plays a vital role in preserving food quality and extending shelf life. However, the proliferation of single-use plastics and excessive packaging waste has raised environmental concerns. Adopting sustainable packaging materials will help reduce the ecological impact of packaging. With an increasing focus on transparency and traceability, digital labelling emerges as a transformative tool for the food industry. By leveraging technologies like QR codes, consumers can access a wealth of information about their food's origin, production methods, and nutritional content. This could enable individuals to make informed choices aligned with their values and potential health needs. Digital labelling also facilitates supply chain management. Innovation in food manufacturing techniques holds great potential for improving food safety, quality, and preservation. Pulsed electric field (PEF) technology, among others, has emerged as a non-thermal preservation technique that can extend the shelf life of food products while preserving their nutritional value. To address the complex challenges facing the food industry, innovation and collaboration are paramount. Governments, private sectors, academia, and research institutions must forge partnerships to foster knowledge exchange, accelerate research and development, and facilitate the adoption of sustainable solutions. Collaboration enables the pooling of resources, expertise, and perspectives, allowing for holistic approaches to be developed. By fostering a culture of innovation and promoting collaboration, the food industry can propel sustainable transformations and navigate the path toward a thriving future. email fst.editor@ifst.org
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Networking to reduce microbial risk in foods
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI: 10.1002/fsat.3604_11.x
Matthew Gilmour and Maria Traka of the Quadram Institute introduce the new UK Food Safety Research Network, which is aiming to Improve the safety of UK foods by harnessing expertise across the food chain in collaborative research and training activities.
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Boosting productivity with tech
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI: 10.1002/fsat.3604_13.x
Richard Weston of SMC UK examines some of the technologies that food manufacturers can harness to maintain or even increase productivity through difficult times.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学2区 ENGINEERING, CIVIL 工程:土木1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.60 192 Science Citation Index Science Citation Index Expanded Not
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